
5-Bromo-2,3-difluorophenylacetonitrile
Vue d'ensemble
Description
5-Bromo-2,3-difluorophenylacetonitrile, also known as BDFPA, is an organic compound belonging to the class of nitriles. It has a CAS number of 1780864-29-0 and a molecular weight of 232.03 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-bromo-2,3-difluorophenyl)acetonitrile . The InChI code is 1S/C8H4BrF2N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 . This indicates that the compound has a bromine atom at the 5th position and two fluorine atoms at the 2nd and 3rd positions of the phenyl ring. The acetonitrile group is attached to the 2nd position of the phenyl ring .Physical And Chemical Properties Analysis
5-Bromo-2,3-difluorophenylacetonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Molecular Characterization and Reactivity Studies :
- The compound 5-bromo-3-nitropyridine-2-carbonitrile was subject to computational calculations to study its molecular structure, energy, electron density, and reactive sites. The research also investigated its electron-hole conversions, intra-and intermolecular charge transfer, hyperconjugate interaction, and reactivity through various analyses like molecular electrostatic potential, frontier molecular orbital, and topology analysis. Furthermore, its biological significance was explored through molecular docking with target protein 3CEJ, indicating potential in drug design and protein interaction studies (Arulaabaranam et al., 2021).
Enantiomeric Resolution and Simulation Studies :
- The compound 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione was studied for enantiomeric resolution on a Chiralpak IA column, highlighting its importance in chiral analysis. The study explored the values of retention factors, separation factors, and resolution factors, providing valuable data for the chiral resolution of this compound in various matrices. Such studies are critical for understanding the stereochemistry of molecules and their specific interactions in biological systems (Ali et al., 2016).
Spectroscopic and Optical Studies :
- Spectroscopic characterization and density functional theory studies were conducted on 5-Bromo-2-(trifluoromethyl)pyridine. The research included the use of Fourier Transform-Infrared (FT-IR), 1H, and 13C Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are pivotal in understanding the physical and chemical properties of a compound, which is essential in materials science and drug development (Vural & Kara, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(5-bromo-2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZKSKWNLJSZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



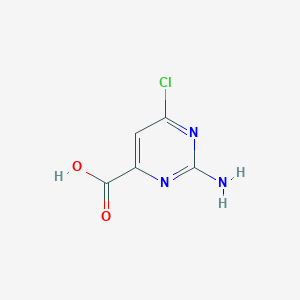
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)


![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
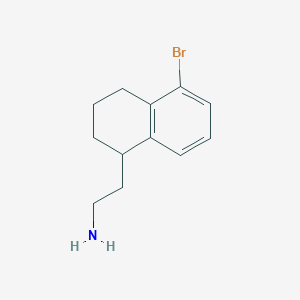
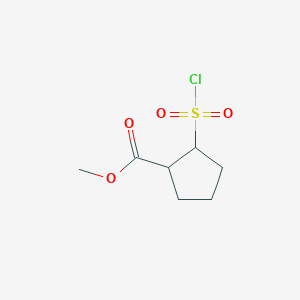
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
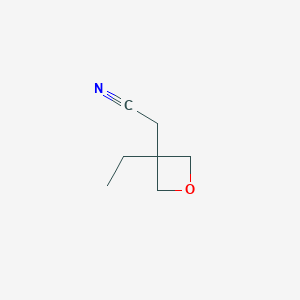
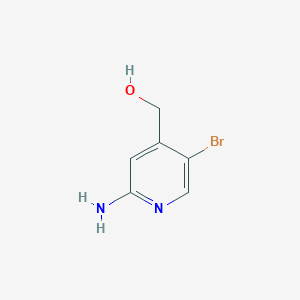
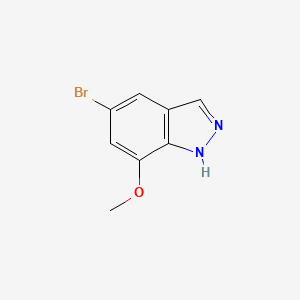
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)